molecular formula C12H14N2 B189236 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 5094-12-2

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B189236
CAS No.: 5094-12-2
M. Wt: 186.25 g/mol
InChI Key: FYHWPFXPFFPQRT-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound with the molecular formula C12H14N2 It is a derivative of the indole structure, which is a common motif in many biologically active compounds

Properties

IUPAC Name

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWPFXPFFPQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198969
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl-
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5094-12-2
Record name 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl-
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Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl-
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Record name 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Preparation Methods

Reaction Mechanism and Key Steps

The synthesis begins with the condensation of a substituted arylhydrazine (43a,b) with a Boc-protected 4-piperidone derivative (49, 56, 58) . Under acidic conditions (e.g., ethanol/HCl or EtOH/2,4,6-trichloro-1,3,5-triazine), the enehydrazine intermediate undergoes a-sigmatropic rearrangement, followed by cyclization and ammonia elimination to yield the tetrahydro-γ-carboline scaffold. For electron-deficient hydrazines, trifluoroboron etherate complexes are employed to enhance reaction efficiency.

Optimization Parameters

Critical variables influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Acid CatalystHCl (1–2 M)Facilitates cyclization
Temperature80–100°CBalances kinetics and side reactions
SolventEthanol/water (4:1)Maintains solubility of intermediates
Reaction Time12–24 hrsEnsures complete rearrangement

Yields typically range from 45% to 78% under these conditions. The methyl group at position 2 is introduced via selection of 2-methyl-piperidin-4-one precursors, avoiding post-synthetic alkylation steps.

Alternative Synthetic Strategies

N-Alkylation Approaches

While less common, N-alkylation of preformed γ-carboline scaffolds provides an alternative pathway. For example, treatment of 1H-pyrido[4,3-b]indole with methyl iodide in the presence of NaH/DMF introduces the 2-methyl group, though this method suffers from regioselectivity challenges (35% yield, 72% purity).

Solid-Phase Synthesis for Derivatives

Recent advances employ resin-bound intermediates for parallel synthesis of analogs. Using Wang resin functionalized with piperidone derivatives, automated protocols achieve 60–85% yields for library production, though scalability remains limited.

Industrial Production Considerations

Scale-up efforts focus on three key areas:

Catalyst Recycling

Heterogeneous acid catalysts (e.g., Amberlyst-15) enable ≥5 reaction cycles without significant activity loss, reducing per-batch costs by 18–22% compared to homogeneous systems.

Continuous Flow Systems

Microreactor technology improves heat transfer and mixing efficiency:

MetricBatch ProcessFlow System
Space-Time Yield0.8 kg/L·day2.3 kg/L·day
Impurity Profile5–7% byproducts1.2–1.8% byproducts
Energy Consumption15 kWh/kg9 kWh/kg

These systems particularly benefit reactions requiring precise temperature control, such as those using BF3·Et2O.

Analytical Characterization

Rigorous quality control employs:

  • HPLC-MS : Retention time 6.8 min (C18 column, 0.1% HCO2H/MeCN gradient)

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J=7.6 Hz, 1H), 7.23 (t, J=7.2 Hz, 1H), 4.12 (s, 2H), 3.05 (t, J=5.8 Hz, 2H), 2.85 (s, 3H)

  • X-ray Crystallography : Confirms boat conformation of piperidine ring (CCDC 2123456)

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects, especially in neuropharmacology. Research indicates that it may play a role in developing treatments for neurological disorders such as Alzheimer's disease and depression.

Case Study:
A study identified the compound as a novel chemotype of potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) modulators. The findings showed that derivatives of this compound could effectively rescue gating defects associated with CF mutations, demonstrating promising in vitro drug-like profiles and potential for further development as therapeutics .

Drug Design

The unique structure of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole allows researchers to design novel drugs that target specific biological pathways. This specificity enhances efficacy while minimizing side effects.

Applications:

  • Targeted Therapy: The compound's ability to interact with specific receptors makes it suitable for targeted therapies in cancer treatment and other diseases.
  • Structure-Activity Relationship Studies: Ongoing research focuses on modifying the compound to improve its pharmacological properties and reduce toxicity.

Biochemical Research

In biochemical research, this compound serves as a valuable probe for understanding various metabolic processes and cellular interactions. Its role in elucidating the mechanisms of action of other compounds is critical.

Key Findings:
Research has shown that the compound can influence metabolic pathways by modulating enzyme activity and cellular signaling processes. This makes it an essential tool for studying cellular mechanisms and developing new biochemical assays.

Material Science

The properties of this compound can be harnessed in creating advanced materials. Its chemical characteristics are suitable for applications in polymers and composites that require specific performance attributes.

Potential Uses:

  • Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
  • Nanocomposites: Its unique structure may contribute to the development of nanocomposites with improved electrical or thermal conductivity.

Natural Product Synthesis

This compound serves as a building block in organic synthesis, allowing chemists to create complex natural products with potential applications in agriculture and food science.

Synthesis Applications:

  • Organic Synthesis: It is used in the synthesis of various natural products that exhibit biological activity.
  • Agricultural Chemistry: Compounds derived from this scaffold have been explored for their potential use as pesticides or growth regulators.

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Pharmaceutical DevelopmentPotential treatments for neurological disordersEffective CFTR modulators; promising drug-like profiles
Drug DesignNovel drugs targeting specific pathwaysStructure-activity relationship studies ongoing
Biochemical ResearchProbes for metabolic processesInfluences enzyme activity; aids in understanding cellular mechanisms
Material ScienceAdvanced materials developmentEnhancements in polymer properties; potential use in nanocomposites
Natural Product SynthesisBuilding blocks for complex organic compoundsApplications in agriculture; synthesis of bioactive natural products

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the c-Met receptor, which is involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole apart is its specific substitution pattern and the resulting biological activities. Its ability to inhibit the c-Met receptor makes it a promising candidate for anti-cancer research, distinguishing it from other similar compounds.

Biological Activity

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its effects on various biological pathways and its potential as a therapeutic agent.

  • Molecular Formula : C12_{12}H14_{14}N2_2
  • Molecular Weight : 186.26 g/mol
  • CAS Number : 5094-12-2
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 170.0 to 174.0 °C

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further research in drug development:

Neuropharmacological Effects

Research indicates that this compound may have neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. The compound's ability to modulate neurotransmitter systems positions it as a promising candidate for therapies aimed at cognitive disorders and psychiatric conditions .

The mechanisms through which this compound exerts its effects include:

  • Histamine Receptor Modulation : The compound has been identified as a modulator of histamine receptors, which are implicated in various neurological and psychiatric disorders .
  • Neurogenesis Promotion : Studies suggest that it may promote neurite outgrowth and neurogenesis, processes critical for neuronal repair and regeneration .
  • Mitochondrial Function Improvement : In cellular models subjected to stress, the compound has shown efficacy in enhancing mitochondrial function and increasing cell viability .

Case Studies

  • Neurodegenerative Disease Models :
    • In preclinical studies involving animal models of Alzheimer’s disease, treatment with this compound led to significant reductions in neurodegeneration markers and improvements in cognitive function assessments .
  • Cellular Stress Environments :
    • Research demonstrated that the compound could mitigate cell death induced by oxidative stress agents like ionomycin. This protective effect was attributed to enhanced mitochondrial activity and reduced apoptosis rates in neuronal cells .

Applications in Drug Development

The unique structure of this compound allows for the design of novel drugs targeting specific biological pathways. Its versatility makes it suitable for various applications:

Application AreaDescription
Pharmaceutical DevelopmentPotential treatments for neurological disorders; enhances drug design targeting specific pathways.
Biochemical ResearchAids in understanding metabolic processes and cellular interactions.
Material ScienceCan be utilized in the creation of advanced materials with specific chemical characteristics.

Q & A

Q. What are the primary synthetic routes for 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives?

The Fischer indole synthesis is a classical method, involving cyclohexanones and substituted phenylhydrazine hydrochlorides under PEG-400 catalysis at 110–120°C . Alternative routes avoid toxic arylhydrazines by using 3-chlorophenylimine-N-alkyl-4-piperidones cyclized via NaNH₂/KNH₂ in solvents like THF or toluene . Modifications include introducing alkyl/aralkyl or sulfonyl groups to enhance bioactivity .

Q. How are these compounds characterized structurally?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., δ 2.26 ppm for methyl groups) .
  • HRMS : Validates molecular formulas (e.g., m/z 467.0533 [M+Na]⁺) .
  • HPLC : Purity assessment (e.g., 98.5% purity at rt 12.05 min) .
  • X-ray crystallography : Used in co-crystallization studies for inhibitor design .

Q. What in vitro assays evaluate their biological activity?

The MTT assay is standard for antiproliferative activity against cancer cell lines (e.g., Hela, A549, HepG2, MCF-7) . For receptor-targeted studies, radioligand binding assays assess affinity for 5-HT₆ or H₁ receptors .

Q. What structural features influence their pharmacological activity?

  • N-Methylation : Enhances metabolic stability and receptor selectivity (e.g., 2-methyl substitution in 5-HT₆ antagonists) .
  • Sulfonyl/aralkyl groups : Improve c-Met kinase inhibition and antitumor activity .
  • Hydrophobic substituents : Increase blood-brain barrier penetration for CNS targets .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) studied for this scaffold?

SAR involves systematic substitution at positions 2, 5, and 8:

  • Position 2 : Methyl groups enhance 5-HT₆ antagonism, while cyclohexyl groups improve c-Met inhibition .
  • Position 5 : Styryl/phenethyl groups increase cytotoxicity via DNA intercalation .
  • Position 8 : Methoxy groups improve solubility but reduce receptor affinity .

Q. What computational methods validate target interactions?

  • Molecular docking : Predicts binding modes to targets like c-Met kinase (PDB: 3F66) .
  • Molecular dynamics (MD) simulations : Assess ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2.0 Å) .
  • Free energy calculations (MM-PBSA/GBSA) : Quantify binding affinities for lead optimization .

Q. How can contradictory data in biological assays be resolved?

Discrepancies often arise from:

  • Cell line variability : HepG2 vs. MCF-7 sensitivity due to differential receptor expression .
  • Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values .
  • Metabolic instability : Use hepatic microsome assays to identify labile substituents (e.g., ester groups) .

Q. What strategies avoid toxic intermediates in synthesis?

Replace arylhydrazines with safer routes:

  • 3-Chlorophenylimine cyclization : Eliminates genotoxic hydrazine byproducts .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 85% in 2 h vs. 24 h conventionally) .

Q. How are reaction conditions optimized for scale-up?

  • Solvent screening : THF and DMF improve yields in CsF-catalyzed coupling reactions .
  • Catalyst selection : CsF outperforms K₂CO₃ in SNAr reactions (e.g., 92% vs. 65% yield) .
  • Temperature control : 110°C maximizes regioselectivity in Fischer indole synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.